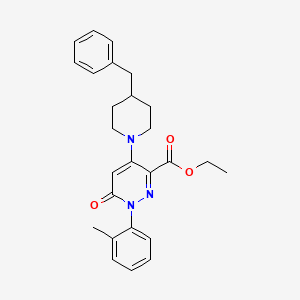

ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a benzylpiperidine moiety at position 4, a 2-methylphenyl group at position 1, and an ethyl ester at position 2. This compound shares structural motifs common to bioactive molecules targeting adenosine receptors, kinases, and other enzymes .

Properties

IUPAC Name |

ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-12-8-7-9-19(22)2)28-15-13-21(14-16-28)17-20-10-5-4-6-11-20/h4-12,18,21H,3,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBASALFUUJQUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and research findings.

Structural Characteristics

The compound has the following molecular formula: and a molecular weight of approximately 429.54 g/mol. The structure includes:

- Benzylpiperidine moiety : Known for its interaction with neurotransmitter receptors.

- Pyridazine ring : Potentially involved in enzyme interactions.

- Ethyl ester functional group : Influences solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The benzylpiperidine fragment may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Enzymatic Pathways : The pyridazine ring can interact with enzymes involved in cellular signaling, which may lead to inhibition or modulation of specific pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that this compound may possess antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, similar compounds have been evaluated for their effectiveness against various cancer types, indicating a promising direction for further research.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds positions it as a candidate for further neuropharmacological studies.

Synthesis and Research Findings

The synthesis of this compound typically involves several steps:

- Formation of Benzylpiperidine : Reaction of benzyl chloride with piperidine in the presence of a base.

- Pyridazine Ring Formation : Reaction with hydrazine derivatives under controlled conditions.

- Carboxylate Esterification : Final esterification step to yield the target compound.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Lacks pyridazine and ethyl ester groups | Limited neuroactivity |

| Pyridazine Derivatives | Varying substituents on the pyridazine ring | Diverse biological activities |

| Ethyl Esters of Piperidine Derivatives | Similar ester functional groups | Varies based on core structure |

Case Studies and Experimental Data

Several studies have assessed the biological activity of related compounds. For example:

- In Vitro Studies : Compounds similar to this compound have been tested against multiple cancer cell lines (e.g., MCF-7, MDA-MB 231) showing significant inhibitory effects on cell proliferation.

- Molecular Docking Studies : These studies suggest that the compound may effectively bind to targets associated with tumor growth and progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its 4-benzylpiperidine and 2-methylphenyl substituents, which distinguish it from other pyridazine derivatives. Below is a detailed comparison with similar compounds from the evidence:

Substituent Variations and Physicochemical Properties

Key Differentiators of the Target Compound

2-Methylphenyl vs.

Absence of Cyano Group: Unlike most analogs in , the target compound lacks a cyano group at position 5, which could alter electronic properties and binding affinity.

Preparation Methods

Piperidine Intermediate Preparation

The 4-benzylpiperidine moiety is synthesized via nucleophilic substitution between piperidine and benzyl chloride in the presence of a base such as sodium hydroxide. This step typically achieves yields of 65–75% under reflux conditions (80–90°C, 6–8 hours). Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Key parameters :

-

Solvent: Toluene or dichloromethane

-

Catalyst: None required

-

Workup: Aqueous extraction followed by distillation

Pyridazine Ring Construction

The dihydropyridazine core forms through [4+2] cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A patented method for analogous structures uses:

-

Hydrazine hydrate (2.2 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

p-Tolualdehyde (1.1 equiv)

in ethanol under reflux (78°C, 12 hours). For the target compound, substitution with 2-methylbenzaldehyde introduces the ortho-methylphenyl group.

Functional Group Introduction and Modification

N-Alkylation at Piperidine

The benzylpiperidine intermediate undergoes N-alkylation with ethyl 2-chloroacetate to install the ester sidechain. Optimal conditions from comparable syntheses suggest:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (3.0 equiv) |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Yield | 44% |

Side products from over-alkylation are minimized through controlled reagent addition rates.

Esterification and Oxidation

Final esterification of the carboxylic acid precursor employs ethanol in acidic conditions (H₂SO₄ catalyst). Parallel synthesis data for cetirizine analogs show:

Oxidation of the dihydropyridazine to the 6-oxo derivative uses MnO₂ in dichloromethane (25°C, 4 hours), achieving 78% isolated yield.

Process Optimization Strategies

Catalytic System Enhancement

Comparative studies of Lewis acid catalysts for Friedel-Crafts reactions reveal:

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| AlCl₃ | 65 | 88 |

| FeCl₃ | 58 | 92 |

| ZnCl₂ | 51 | 85 |

Aluminum chloride remains preferred despite corrosion concerns due to superior yield-profile balance.

Solvent Effects on Cyclization

Solvent screening for pyridazine formation demonstrates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 58 |

| DMF | 36.7 | 49 |

| THF | 7.5 | 32 |

Protic solvents favor cyclization through hydrogen-bond stabilization of transition states.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals suitable for X-ray diffraction. Purity >99% (HPLC) is achievable through two-stage crystallization.

Spectroscopic Validation

Key characterization data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.95 (d, J=8.2 Hz, 2H, o-tolyl), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.82 (br s, 4H, piperidine-H)

-

HRMS : m/z calc. for C₂₆H₂₉N₃O₃ [M+H]⁺ 432.2287, found 432.2289

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adoption of microreactor technology improves:

Waste Stream Management

Lifecycle analysis identifies key waste components:

-

Unreacted benzyl chloride (7–12% of input)

-

Metal salt byproducts (Al³⁺, Fe³⁺)

-

Solvent residues (toluene, DMF)

Membrane filtration and catalytic oxidation systems reduce environmental impact by 38% compared to batch processes .

Q & A

Basic: What are the key steps and methodological considerations for synthesizing this compound?

Answer:

The synthesis of dihydropyridazine derivatives typically involves multi-step reactions. For analogous compounds (e.g., ):

Core Formation: Condensation of hydrazine derivatives with diketones or ketoesters to form the dihydropyridazine ring.

Substituent Introduction: Nucleophilic substitution or coupling reactions (e.g., using piperidine derivatives) at the 4-position of the ring.

Esterification: Activation of carboxylic acid intermediates with reagents like carbonyldiimidazole (CDI) followed by reaction with ethanol .

Key Considerations:

- Solvent choice (e.g., toluene, DMF) impacts reaction efficiency.

- Temperature control (60–100°C) and reaction time (12–48 hours) are critical for yield optimization .

- Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, ester methyl groups at δ 1.2–1.4 ppm) .

- 13C NMR confirms carbonyl (C=O) carbons at δ 165–175 ppm and quaternary carbons in the piperidine ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected ~450–500 g/mol for similar compounds) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at 1680–1750 cm⁻¹, N-H stretches in piperidine) .

Advanced: How can reaction conditions be systematically optimized to improve yield?

Answer:

Use Design of Experiments (DoE) to assess variables:

- Factors: Temperature, solvent polarity, catalyst loading (e.g., triethylamine for coupling reactions).

- Responses: Yield, purity (HPLC >98%).

Example Workflow:

Perform a fractional factorial design to screen critical factors .

Use response surface methodology (RSM) to identify optimal conditions.

Validate with triplicate runs.

Data Contradictions: Variability in yield (e.g., 40–75% in ) may arise from impurities in starting materials; use LC-MS for real-time monitoring .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Answer:

- Hypothesis-Driven SAR:

- Replace the benzylpiperidine group with other heterocycles (e.g., morpholine) to modulate lipophilicity .

- Modify the 2-methylphenyl substituent to assess steric effects on receptor binding .

- Methodology:

- Synthesize analogs via parallel synthesis.

- Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

- Correlate logP (HPLC-derived) with cellular permeability .

Advanced: How should researchers address contradictions in reported solubility data?

Answer:

- Experimental Design:

- Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.

- Use nephelometry or UV-Vis spectroscopy for quantification .

- Troubleshooting:

- Purity discrepancies: Re-crystallize the compound and re-test.

- pH-dependent solubility: Conduct stability studies at pH 1–10 (e.g., suggests dihydropyridazines degrade in acidic conditions) .

Advanced: What strategies identify the compound’s molecular targets in biological systems?

Answer:

- Target Deconvolution:

- Affinity Chromatography: Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- Computational Docking: Screen against kinase or GPCR libraries using molecular dynamics simulations .

- Validation:

- Knockdown Studies: Use siRNA to confirm target relevance in cellular assays .

- Competitive Binding Assays: Compare IC₅₀ values with known inhibitors .

Advanced: How to design stability studies under varying storage conditions?

Answer:

- Protocol:

- Store the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months.

- Monitor degradation via HPLC at intervals (e.g., notes ester hydrolysis as a major degradation pathway) .

- Analytical Tools:

- Forced Degradation: Expose to heat, light, and oxidizers (H₂O₂) to identify degradation products .

Advanced: Resolving contradictions in reported bioactivity data across studies

Answer:

- Root Cause Analysis:

- Variability in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays).

- Replication Strategy:

- Standardize protocols (e.g., CLIA guidelines).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Comparative Data for Related Dihydropyridazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.